![molecular formula C20H20N4OS B2525868 (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1105228-33-8](/img/structure/B2525868.png)
(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
Novel compounds similar to “(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone” have been synthesized and characterized by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry . The structural optimization and the interpretation of theoretical vibrational spectra are made by the density functional theory calculation .Molecular Structure Analysis
The equilibrium geometry, various bonding features, and harmonic vibrational wave numbers of the titled compound are investigated using the density functional theory calculation . Structural changes in the molecule due to the substitution of the electron withdrawing group are also analyzed .Chemical Reactions Analysis
The synthesis of new heterocyclic compounds with expected biological activities has been reported . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by 1H-NMR, 13C-NMR, and IR . The mass of a similar compound was found to be m/z 469 [M + +1] .Scientific Research Applications
Molecular Docking Studies
The molecular orbitals and their properties are used to expect the most reactive geometry of the remoted molecule . This compound could be used in molecular docking studies to understand its interactions with other molecules.
Spectral Characterization
This compound could be used in spectral characterization studies . Its unique spectral properties could be used to develop new methods for the characterization of similar compounds.
Mechanism of Action
Target of Action
The primary target of (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone is acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone interacts with AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability and enhancing cognitive function .
Biochemical Pathways
The inhibition of AChE and BuChE by (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, this compound enhances the transmission of signals in the nervous system, which is beneficial for cognitive function .
Pharmacokinetics
The compound’s ability to inhibit ache and buche suggests that it can cross the blood-brain barrier and interact with its targets in the brain .
Result of Action
The inhibition of AChE and BuChE by (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone leads to an increase in acetylcholine levels . This increase enhances cholinergic neurotransmission, which can improve cognitive function .
Action Environment
The action of (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone is likely influenced by various environmental factors, including the physiological state of the individual and the presence of other substances that may interact with the compound.
properties
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c25-19(18-15-26-20(22-18)21-16-7-3-1-4-8-16)24-13-11-23(12-14-24)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMSEOXBCWZGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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